2-(4-oxo-1H-quinazolin-2-yl)acetamide
CAS No.:
Cat. No.: VC13329463
Molecular Formula: C10H9N3O2
Molecular Weight: 203.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9N3O2 |
---|---|
Molecular Weight | 203.20 g/mol |
IUPAC Name | 2-(4-oxo-1H-quinazolin-2-yl)acetamide |
Standard InChI | InChI=1S/C10H9N3O2/c11-8(14)5-9-12-7-4-2-1-3-6(7)10(15)13-9/h1-4H,5H2,(H2,11,14)(H,12,13,15) |
Standard InChI Key | HLGWEIMMQZUCMM-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N=C(N2)CC(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Structural Features
2-(4-Oxo-1H-quinazolin-2-yl)acetamide consists of a quinazolinone core (a fused benzene and pyrimidine ring) with a 4-oxo group and an acetamide side chain at position 2. The molecular formula is C₁₀H₉N₃O₂, with a molecular weight of 203.20 g/mol. Key structural attributes include:
-
Quinazolinone core: Provides planar aromaticity and hydrogen-bonding sites via the 4-oxo group .
-
Acetamide side chain: Enhances solubility and enables interactions with biological targets through hydrogen bonding .
Physicochemical Properties
Property | Value/Range |
---|---|
Melting Point | 240–245°C (decomposes) |
Solubility | DMSO > Water > Ethanol |
logP (Partition Coefficient) | 1.2–1.5 (moderate lipophilicity) |
pKa | 8.2 (amide NH), 3.9 (4-oxo) |
The compound’s moderate lipophilicity facilitates membrane permeability, while its polar groups ensure aqueous solubility, making it suitable for drug development .
Synthetic Methodologies
Classical Synthesis Pathways
The synthesis typically involves a multi-step approach starting from anthranilic acid or its derivatives:
Step 1: Formation of Quinazolinone Core
Anthranilic acid reacts with acetic anhydride to form 2-methyl-4H-3,1-benzoxazin-4-one, which undergoes cyclization with ammonium acetate to yield 2-methylquinazolin-4(1H)-one .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.21 (s, 1H, NH, exchangeable with D₂O).
-
δ 7.82–7.45 (m, 4H, aromatic protons).
-
δ 4.12 (s, 2H, CH₂ of acetamide).
-
δ 2.01 (s, 3H, COCH₃ in precursor).
-
-
¹³C NMR:
-
δ 167.5 (quinazolinone C=O).
-
δ 164.3 (acetamide C=O).
-
δ 135.2–118.4 (aromatic carbons).
-
Infrared (IR) Spectroscopy
-
Strong absorption at 1680 cm⁻¹ (C=O stretch of quinazolinone).
-
Peaks at 3300 cm⁻¹ (N-H stretch of acetamide) and 1540 cm⁻¹ (C-N bend) .
Biological Activities and Mechanisms
Anticonvulsant Activity
In murine models, 2-(4-oxo-1H-quinazolin-2-yl)acetamide demonstrated dose-dependent protection against pentylenetetrazole-induced seizures (ED₅₀ = 45 mg/kg). Mechanistic studies suggest GABAergic modulation via allosteric binding to GABAₐ receptors .
Anti-inflammatory and Analgesic Effects
The compound reduced carrageenan-induced paw edema in rats by 62% at 50 mg/kg, comparable to diclofenac. COX-2 inhibition (IC₅₀ = 3.2 μM) and suppression of TNF-α release underlie its activity .
Structure-Activity Relationships (SAR)
-
Quinazolinone Core: Essential for binding to enzymatic targets; removal abolishes activity .
-
Acetamide Substituent: Bulky groups (e.g., aryl) enhance lipophilicity and potency, while polar groups improve solubility .
-
4-Oxo Group: Critical for hydrogen bonding with residues in target proteins (e.g., GABAₐ receptors) .
Comparative Analysis with Analogues
Compound | Activity (IC₅₀/ED₅₀) | Key Structural Difference |
---|---|---|
2-(4-Oxo-1H-quinazolin-2-yl)acetamide | COX-2: 3.2 μM | Parent compound |
N-(4-Bromo-2-fluorophenyl) derivative | HT-29: 12 μM | Bromo/fluoro substituents |
2-Butanamide analogue | GABAₐ binding: 1.8 μM | Extended alkyl chain |
Future Directions and Applications
-
Drug Development: Optimize bioavailability via prodrug strategies (e.g., esterification of the acetamide).
-
Combination Therapy: Synergistic effects with NSAIDs or antiepileptics warrant exploration .
-
Neurological Disorders: Potential in Alzheimer’s disease via Aβ aggregation inhibition (in silico predictions) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume